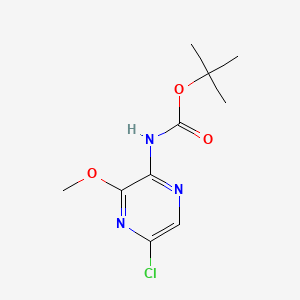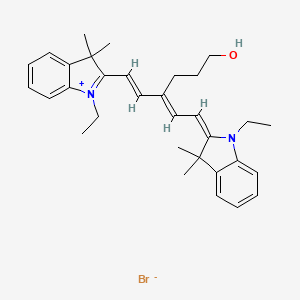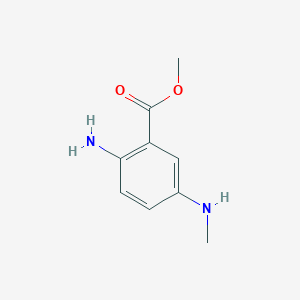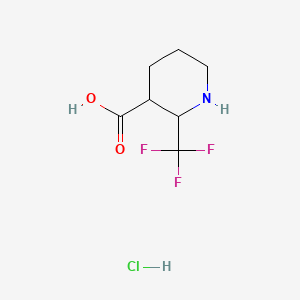
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate is a chemical compound with the molecular formula C10H15ClN2O3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group, a chloro substituent, and a methoxy group on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate typically involves the reaction of 5-chloro-3-methoxypyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 5-chloro-3-methoxypyrazine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the pyrazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or other oxidized derivatives.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazine derivatives with various functional groups replacing the chloro substituent.
Oxidation Reactions: Products include hydroxylated or further oxidized pyrazine derivatives.
Reduction Reactions: Products include dihydropyrazine derivatives with reduced aromaticity.
Scientific Research Applications
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the carbamate group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The chloro and methoxy substituents can also influence its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Lacks the methoxy group, which may affect its reactivity and biological activity.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Features a different heterocyclic core, which can impact its overall chemical behavior and applications.
Properties
Molecular Formula |
C10H14ClN3O3 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-3-methoxypyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O3/c1-10(2,3)17-9(15)14-7-8(16-4)13-6(11)5-12-7/h5H,1-4H3,(H,12,14,15) |
InChI Key |
SWYQAPUTJIJCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)


![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)






![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
